molecular formula C13H12N6O3S B215521 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B215521
M. Wt: 332.34 g/mol
InChI Key: SHSGEAOHDYRTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AMT-101 and is a triazole-containing compound that has been synthesized through a multi-step synthetic route.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antitumor activities by inhibiting the activity of various enzymes and proteins that are essential for the survival and growth of these microorganisms and cancer cells.
Biochemical and Physiological Effects:
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of various microorganisms and cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has several advantages and limitations for lab experiments. The advantages of this compound include its potent antimicrobial, antifungal, and antitumor activities, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize using a multi-step synthetic route. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of new drugs based on this compound for the treatment of various microbial infections and cancers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets. Furthermore, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved activity and selectivity.

Synthesis Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves a multi-step synthetic route that includes the use of various reagents and solvents. The first step involves the synthesis of 4-methylbenzenesulfonamide, which is then converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 1,2,4-triazole to form the corresponding sulfonamide. This sulfonamide is then reacted with sodium azide to form the corresponding azide, which is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is then reacted with acetic anhydride to form the corresponding acetyl hydrazide. The acetyl hydrazide is then reacted with cyanogen bromide to form the corresponding nitrile, which is then hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria. Additionally, this compound has been found to exhibit antifungal activity against various fungal strains, including Candida albicans. This compound has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C13H12N6O3S

Molecular Weight

332.34 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C13H12N6O3S/c1-7-2-4-8(5-3-7)23-6-9-10(13(20)21)15-18-19(9)12-11(14)16-22-17-12/h2-5H,6H2,1H3,(H2,14,16)(H,20,21)

InChI Key

SHSGEAOHDYRTMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC2=C(N=NN2C3=NON=C3N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N=NN2C3=NON=C3N)C(=O)O

Origin of Product

United States

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